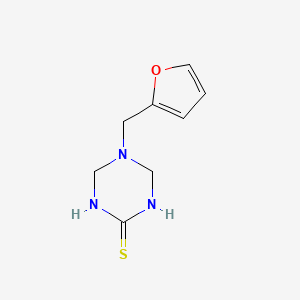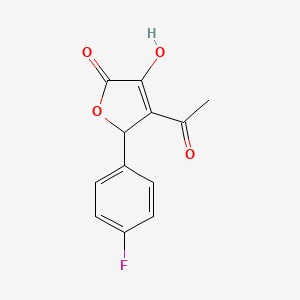![molecular formula C22H14F2N4O4S B10894179 6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10894179.png)
6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include thienopyridine derivatives, difluoromethylating agents, and nitrobenzoyl chlorides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thienopyridine rings.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide
- 6-(Difluoromethyl)-3-[(4-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The presence of the difluoromethyl group and the specific positioning of the nitrobenzoyl and phenyl groups make this compound unique
Propiedades
Fórmula molecular |
C22H14F2N4O4S |
|---|---|
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-3-[(3-nitrobenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H14F2N4O4S/c23-19(24)15-10-14(11-5-2-1-3-6-11)16-17(18(20(25)29)33-22(16)26-15)27-21(30)12-7-4-8-13(9-12)28(31)32/h1-10,19H,(H2,25,29)(H,27,30) |
Clave InChI |
KPNFQSIZUUETDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dipropan-2-yl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10894101.png)
![7-(difluoromethyl)-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894113.png)
![Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B10894119.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10894130.png)
![2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10894138.png)
![4-chloro-3-{5-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10894139.png)
![1-ethyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894145.png)
![N-(2-methyl-4-nitrophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894146.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10894154.png)

![Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B10894168.png)
![2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether](/img/structure/B10894172.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-nitrobenzamide](/img/structure/B10894178.png)
